Cas no 20554-84-1 (Parthenolide)
Parthenolide Chemical and Physical Properties
Names and Identifiers
-
- parthenolide
- Parthenolide, Tanacetum parthenium
- (-)-Parthenolide
- C15H20O3
- PARTHENOLIDE(P) PrintBack
- PARTHENOLIDE(SH)
- 4,5α-Epoxy-6β-hydroxygermacra-1(10),11(13)-dien-12-oic Acid γ-Lactone
- Parthelide
- PartheNAlide
- Germacra-1(10),11(13)-dien-12-oicacid, 4,5a-epoxy-6b-hydroxy-, g-lactone (8CI)
- Parthenolide(6CI,7CI)
- [ "4α", "5β-Epoxygermacra-1(10)", "11(13)-dien-12", "6α-olide" ]
- 344906-67-8
- 4α
- 2RDB26I5ZB
- NSC157035
- DSSTox_RID_79507
- DSSTox_CID_20579
- DSSTox_GSID_40579
- MEGxp0_000050
- Parthenolide ((-)-Parthenolide)
- KTEXNACQROZXEV-SLXBATTESA-N
- HMS3266B13
- HMS3675K04
- HMS3411K04
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-o
- (1S,2S,4R,7E,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- Q63409339
- Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2
- (1aR,7aS,10aS,10bS)-1a,5-dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca
- HMS2096N21
- AB00513860
- BPBio1_000659
- 20554-84-1
- CHEBI:7939
- NSC-157035
- EX-A5460
- EN300-21037378
- PARTHENOLIDE [WHO-DD]
- 29552-41-8
- HMS1569N21
- CCG-208244
- HMS1361B10
- Parthenolide, United States Pharmacopeia (USP) Reference Standard
- MFCD00134592
- HMS3713N21
- BSPBio_001308
- HY-N0141
- (-)-Parthenolide; NSC-157035; NSC 157035; NSC157035
- CHEMBL465158
- BCBcMAP01_000041
- AKOS016010226
- partenolide
- NCGC00163415-04
- GTPL12428
- SCHEMBL8220
- Epitope ID:115014
- PARTHENOLIDE (CONSTITUENT OF FEVERFEW) [DSC]
- (1AR,4E,7AS,10AS,10BS)-2,3,6,7,7A,8,10A,10B-OCTAHYDRO-1A,5-DIMETHYL-8-METHYLENEOXIRENO(9,10)CYCLODECA(1,2-B)FURAN-9(1AH)-ONE
- HMS3402B10
- MLS002153872
- IDI1_033778
- Prestwick2_000550
- PARTHENOLIDE [USP-RS]
- PARTHENOLIDE [MI]
- BDBM50552137
- CS-1919
- (1aR,4E,7aS,10aS,10bR)-1a,5-dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one
- SMR001233226
- PARTHENOLIDE [INCI]
- AS-17479
- NCGC00163415-01
- (1S,2R,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- 4,5-alpha-Epoxy-6-beta-hydroxygermacra-1(10),11(13)-dien-12-oic acid gamma-lactone
- (3aS,9aR,10aR,10bS,E)-6,9a-dimethyl-3-methylene-3a,4,5,8,9,9a,10a,10b-octahydrooxireno[2',3':9,10]cyclodeca[1,2-b]furan-2(3H)-one
- BCP10404
- Prestwick3_000550
- HMS1989B10
- SCHEMBL13367522
- HMS1791B10
- Parthenolide, >=98% (HPLC)
- PTL
- (1S,2R,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.0,2,4]tetradec-7-en-13-one
- 4,5.ALPHA.-EPOXY-6.BETA.-HYDROXY-GERMACRA-1(10),11(13)-DIEN-12-OIC ACID .GAMMA.-LACTONE
- parthenolide-(alternate-stereo)
- Q-100253
- BSPBio_000599
- CHEBI:93729
- (1S,2S,4R,7Z,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- (1aR,7aS,10aS,10bS,Z)-1a,5-dimethyl-8-methylene-2,3,6,7,7a,8-hexahydro-11-oxa-bicyclo[8.1.0]undeca-1(10),4-dieno[9,8-b]furan-9(1aH,10aH,10bH)-one
- SCHEMBL12621120
- UNII-2RDB26I5ZB
- 2351146-82-0
- CHEMBL540445
- Tox21_110589
- NSC 157035
- DTXCID0020579
- DTXSID2040579
- BDBM50194429
- (Z)-(1S,2S,4R,11S)-4,8-Dimethyl-12-methylene-3,14-dioxa-tricyclo[9.3.0.0*2,4*]tetradec-7-en-13-one
- CAS-20554-84-1
- CHEMBL477923
- NCGC00179963-01
- Oxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one, 2,3,6,7,7a,8,10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bS)-
- Germacra-1(10),11(13)-dien-12-oic acid, 4,5-alpha-epoxy-6-beta-hydroxy-, gamma-lactone
- parthenolide-(-)
- EN300-27736664
- (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.0,2,4]tetradec-7-en-13-one
- NCGC00016748-01
- Parthenolide 4,5-.alpha.-Epoxy-6-.beta.-hydroxygermacra-1(10),11(13)-dien-12-oic acid gamma-lactone 4,5-.alpha.-Epoxy-6-.beta.-hydroxygermacra-1(10,11(13)-dien-12-oic acid .gamma.-lactone Oxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one, 2,3,6,7,7a,8, 10a,10b-octahydro-1a,5-dimethyl-8-methylene-, (1aR,4E,7aS,10aS,10bR)- (9CI)-
- Parthenolide,98%
- PARTHENOLIDE (USP-RS)
- GLXC-02572
- 4,5-a-Epoxy-6-b-hydroxygermacra-1(10),11(13)-dien-12-Oic acid g-lactone
- 4,5-a-Epoxy-6-b-hydroxygermacra-1(10),11(13)-dien-12-Oate g-lactone
- 4,5-alpha-Epoxy-6-beta-hydroxygermacra-1(10),11(13)-dien-12-Oate gamma-lactone
- (1aR,4E,7aS,10aS,10bR)-1a,5-dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno(9,10)cyclodeca(1,2-b)furan-9(1aH)-one
- 4,5-Epoxy-germacra-1(10)E,11(13)-dien-12,6alpha-olide
- KTEXNACQROZXEV-PVLRGYAZSA-N
- parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isomer
- BRD-K28120222-001-08-4
- (1S,2S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo(9.3.0.02,4)tetradec-7-en-13-one
- Parthenolide?
- Germacra-1(10),11(13)-dien-12-oic acid, 4,5-.alpha.-epoxy-6-.beta.-hydroxy-, .gamma.-lactone
- 4,5alpha-epoxy-6beta-hydroxy-germacra-1(10),11(13)-dien-12-oic acid gamma-lactone
- PARTHENOLIDE (CONSTITUENT OF FEVERFEW)
- Parthenolide
-
- MDL: MFCD00134592
- Inchi: 1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/b9-5+/t11-,12-,13+,15+/m0/s1
- InChI Key: KTEXNACQROZXEV-PVLRGYAZSA-N
- SMILES: O1[C@@H]2[C@@H]3[C@H](C(=C)C(=O)O3)CCC(C)=CCC[C@@]12C |t:13|
Computed Properties
- Exact Mass: 248.14100
- Monoisotopic Mass: 248.14124450 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.8
- Molecular Weight: 248.32
- Surface Charge: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Melting Point: 115-116 °C (lit.)
- Boiling Point: 394.1±42.0 °C at 760 mmHg
- Flash Point: 166.3±22.5 °C
- Refractive Index: 1.533
- Solubility: In vitro: DMSO solubility ≥ 100 mg/ml (402.71 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown solubility
- PSA: 38.83000
- LogP: 2.76200
- Solubility: Not determined
- Merck: 7048
- Specific Rotation: D20 -81.4° (c = 1.04 in chloroform); D22 -71.4° (c = 0.220 in CH2Cl2)
Parthenolide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 11-34
- Safety Instruction: S22; S24/25; S45; S36/37/39; S26; S16
- RTECS:LY4220000
-
Hazardous Material Identification:
- Risk Phrases:R11
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Parthenolide Pricemore >>
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Parthenolide Suppliers
Parthenolide Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Parthenolide
Parthenolide (CAS No. 20554-84-1): A Comprehensive Overview of Its Chemical Profile and Therapeutic Potential
Parthenolide, a naturally occurring compound with the chemical name 2,3-dihydro-2,3-dihydroxy-2H-1-benzopyran-6-one, is a derivative of the coumarin family. Its CAS number, CAS No. 20554-84-1, uniquely identifies it in the chemical literature and regulatory databases. This compound has garnered significant attention in recent years due to its remarkable biological activities and potential therapeutic applications, particularly in the field of oncology and anti-inflammatory treatments.
The structural integrity of Parthenolide is characterized by a benzopyranone core, which is flanked by hydroxyl groups at the 2 and 3 positions. This unique molecular configuration contributes to its high reactivity and interaction with various biological targets. The presence of these hydroxyl groups allows Parthenolide to engage in multiple pharmacological pathways, making it a versatile candidate for drug development.
Recent studies have highlighted the anti-cancer properties of Parthenolide, particularly its ability to induce apoptosis in cancer cells. Research has demonstrated that Parthenolide can inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival. By modulating NF-κB, Parthenolide effectively disrupts the survival signals that cancer cells rely on, leading to their programmed death.
In addition to its anti-cancer effects, Parthenolide has shown promising results in treating inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Studies have indicated that Parthenolide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This makes it a potential therapeutic agent for conditions where inflammation plays a central role.
The pharmacokinetic profile of Parthenolide is another area of active research. Due to its poor solubility in water, one of the primary challenges in developing Parthenolide-based therapeutics is achieving optimal bioavailability. Researchers are exploring various strategies to enhance its solubility and stability, including formulation with cyclodextrins and lipid-based nanoparticles. These advancements aim to improve the compound's delivery system, thereby increasing its therapeutic efficacy.
Preclinical studies have also investigated the potential of Parthenolide in neurodegenerative disorders. Evidence suggests that Parthenolide can protect against neuronal damage by reducing oxidative stress and inhibiting neuroinflammatory responses. For instance, studies in animal models of Alzheimer's disease have shown that Parthenolide can attenuate cognitive decline by modulating key pathological processes associated with the disease.
The synthetic pathways for producing Parthenolide have been optimized to ensure high yield and purity. Natural sources include plants from the genus Tanacetum, particularly Tanacetum parthenium (commonly known as feverfew). However, plant-derived extraction methods are often limited by scalability and variability in compound concentration. As a result, synthetic chemistry approaches have been developed to produce Parthenolide more reliably and cost-effectively.
One notable synthetic route involves the condensation of resorcinol with diethyl oxalate followed by cyclization under acidic conditions. This method provides a straightforward pathway to obtain high-purity Parthenolide suitable for further pharmaceutical development. Additionally, green chemistry principles have been incorporated into these synthetic processes to minimize environmental impact, ensuring sustainable production practices.
The regulatory landscape for Parthenolide is evolving as its therapeutic potential becomes more recognized. Regulatory agencies are closely monitoring clinical trials to assess its safety and efficacy for various indications. The progression from preclinical to clinical studies has been gradual but steady, with several Phase II trials underway evaluating its use in cancer therapy and inflammatory conditions.
The future directions for Parthenolide research are multifaceted. Ongoing studies aim to elucidate additional mechanisms of action beyond its known anti-inflammatory and anti-cancer properties. Furthermore, efforts are underway to develop novel derivatives with enhanced pharmacological profiles. By leveraging computational chemistry and high-throughput screening technologies, researchers hope to identify new analogs of Parthenolide with improved therapeutic potential.
In conclusion, Parthenolide (CAS No. 20554-84-1) is a multifaceted compound with significant therapeutic promise across multiple disease areas. Its unique chemical structure enables diverse biological interactions, making it a valuable candidate for drug development. With continued research and optimization of its pharmacokinetic properties, Parthenolide holds great potential as a novel therapeutic agent in the years to come.
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